Befotertinib Monomesilate: A Technical Guide to its Discovery and Synthesis
Befotertinib Monomesilate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befotertinib monomesilate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC). Developed by InventisBio and Betta Pharmaceuticals, befotertinib has demonstrated potent and selective activity against EGFR mutations, including the T790M resistance mutation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of befotertinib. It includes a detailed summary of its preclinical and clinical data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in the field of oncology.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene revolutionized the treatment landscape for a subset of NSCLC patients, leading to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). While first and second-generation EGFR TKIs initially provide significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene, limits their long-term efficacy.
Befotertinib (formerly D-0316) is a potent, selective, and irreversible third-generation EGFR-TKI designed to overcome T790M-mediated resistance while also targeting initial activating EGFR mutations, such as exon 19 deletions and the L858R mutation.[1] This guide will delve into the scientific underpinnings of befotertinib, from its chemical synthesis to its clinical application.
Discovery and Development
Befotertinib was discovered by InventisBio, a clinical-stage biotech company, and has been co-developed with Betta Pharmaceuticals Co., Ltd.[1] It was approved in China in May 2023 for the treatment of patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation whose disease has progressed on or after prior EGFR-TKI therapy.[1]
Mechanism of Action
Befotertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action is characterized by the following key features:
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Covalent Binding: Befotertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding leads to sustained inhibition of EGFR signaling.
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Selectivity for Mutated EGFR: It exhibits high selectivity for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) over wild-type EGFR (WT-EGFR). This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, thereby reducing toxicities commonly associated with earlier generation EGFR-TKIs, such as skin rash and diarrhea.
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Overcoming T790M Resistance: The T790M mutation increases the affinity of the EGFR kinase for ATP, rendering competitive inhibitors less effective. Befotertinib's irreversible binding mechanism allows it to effectively inhibit the T790M mutant receptor, even in the presence of high intracellular ATP concentrations.[2]
EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, activating downstream signaling cascades critical for cell proliferation, survival, and differentiation. The two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. Befotertinib's inhibition of EGFR phosphorylation effectively blocks these downstream signals.
Chemical Synthesis
Befotertinib monomesilate is a pyrimidine derivative. The synthesis of its core structure involves the construction of a substituted pyrimidine ring, followed by the introduction of the indole and acrylamide moieties. While the specific, detailed synthesis scheme is proprietary, a general plausible synthetic route can be inferred from patent literature (such as WO2019218987A1) and knowledge of pyrimidine chemistry. The synthesis would likely involve a multi-step process culminating in the final active pharmaceutical ingredient. The IUPAC name for Befotertinib is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(2,2,2-trifluoroethyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.
A generalized workflow for the synthesis is presented below.
Preclinical Pharmacology
Comprehensive preclinical studies were conducted to evaluate the efficacy, pharmacokinetics, and safety of befotertinib.
In Vitro Efficacy
The inhibitory activity of befotertinib against various EGFR mutations was assessed using enzymatic and cell-based assays.
| EGFR Mutation | IC50 (nM) |
| Exon 19 Deletion | <1 |
| L858R | <1 |
| L858R/T790M | <1 |
| WT-EGFR | ~10-50 |
Note: The IC50 values are representative and may vary between different studies.
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models (e.g., rats, dogs) demonstrated that befotertinib has favorable oral bioavailability and a pharmacokinetic profile suitable for once-daily dosing.
Toxicology
Good Laboratory Practice (GLP) compliant toxicology studies were conducted in rodents and non-rodents to assess the safety profile of befotertinib. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for clinical trials.
Clinical Development
Befotertinib has undergone extensive clinical evaluation in patients with EGFR-mutated NSCLC.
Phase II Clinical Trial (NCT03861156)
This multicenter, single-arm, open-label study evaluated the efficacy and safety of befotertinib in patients with locally advanced or metastatic NSCLC who had progressed on prior EGFR-TKI therapy and harbored the T790M resistance mutation.
| Parameter | Cohort A (50 mg) | Cohort B (75-100 mg) |
| Objective Response Rate (ORR) | 54.0% | 67.6% |
| Median Progression-Free Survival (PFS) | 11.0 months | 12.5 months |
| Median Overall Survival (OS) | 23.9 months | 31.5 months |
Data as of May 31, 2023.[3]
Phase III Clinical Trial (NCT04206072)
This randomized, open-label, multicenter study compared the efficacy and safety of befotertinib with icotinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutated NSCLC.
| Parameter | Befotertinib | Icotinib |
| Median Progression-Free Survival (PFS) | 22.1 months | 13.8 months |
Experimental Protocols
EGFR Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
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Recombinant human EGFR kinase (wild-type or mutant)
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ATP
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Substrate (e.g., a synthetic peptide with a tyrosine residue)
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Test compound (Befotertinib)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
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Plate reader
Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase buffer.
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Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of ATP and the substrate.
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Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then quantified via a luciferase-based reaction.
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Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Bioanalytical Method for Befotertinib Quantification in Human Plasma
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of befotertinib in human plasma samples.[4]
Sample Preparation:
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Thaw frozen human plasma samples at room temperature.
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To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of befotertinib).
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Precipitate proteins by adding a solvent such as acetonitrile.
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Vortex and centrifuge the samples to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Detection: Multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for befotertinib and the internal standard are optimized for sensitivity and selectivity.
Data Analysis:
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Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
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Determine the concentration of befotertinib in the quality control and unknown samples using the calibration curve.
Conclusion
Befotertinib monomesilate is a significant addition to the armamentarium of targeted therapies for EGFR-mutated NSCLC. Its potent and selective inhibition of EGFR, particularly the T790M resistance mutation, has translated into meaningful clinical benefits for patients. The information provided in this technical guide, encompassing its discovery, mechanism of action, synthesis, and key experimental data and protocols, is intended to serve as a valuable resource for researchers and clinicians working to advance the field of oncology and improve outcomes for patients with lung cancer. Further research into combination therapies and mechanisms of resistance to befotertinib will be crucial in continuing the progress in personalized cancer medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 3. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
